Eremofortin B

Description

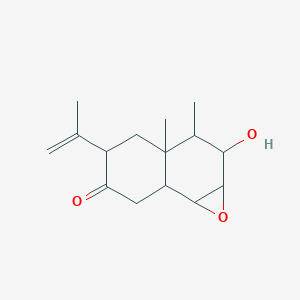

Structure

3D Structure

Properties

IUPAC Name |

(1aR,2R,3R,3aR,5S,7bS)-2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7b-hexahydronaphtho[1,2-b]oxiren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h5,8-9,12-14,17H,1,6H2,2-4H3/t8-,9-,12+,13-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGFGFICRZIFY-DURCKFPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(O2)C3=CC(=O)C(CC13C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@H](C[C@]13C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60048-73-9 | |

| Record name | Eremofortin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EREMOFORTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D372Y6VN6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eremofortin B: A Technical Guide to its Discovery and Isolation from Penicillium roqueforti

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid secondary metabolite produced by the filamentous fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. As a member of the eremophilane family, this compound is a key intermediate in the biosynthetic pathway of the mycotoxin PR toxin. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of the underlying biochemical pathways and experimental workflows.

Discovery and Significance

The discovery of this compound is intrinsically linked to the broader investigation of secondary metabolites produced by Penicillium roqueforti. In the mid-1970s, a research group led by S. Moreau was actively studying the metabolites of this fungus, leading to the identification of a series of structurally related eremophilane-type sesquiterpenes.

This compound, alongside Eremofortins A, C, and D, was first reported as a metabolite of P. roqueforti in a 1976 publication in Tetrahedron Letters by Moreau et al. Subsequent research by the same group, detailed in a 1980 paper in Applied and Environmental Microbiology, provided a more in-depth analysis of the production of these compounds.[1] This work established the role of these eremofortins as precursors in the biosynthesis of PR toxin, a mycotoxin also produced by P. roqueforti. Specifically, Eremofortin C was identified as the direct precursor to PR toxin.[1] The study of this compound is significant for understanding the metabolic pathways within this industrially important fungus and for monitoring and controlling the potential for mycotoxin production in food products.

Biosynthesis of this compound

The biosynthesis of this compound begins with the common precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway proceeds through the cyclization of FPP to form the bicyclic hydrocarbon aristolochene, a key intermediate for all eremophilane-type sesquiterpenes in P. roqueforti. A series of oxidative modifications of the aristolochene skeleton, catalyzed by various enzymes, leads to the formation of the eremofortins.

The proposed biosynthetic pathway is as follows:

Experimental Protocols

Fungal Strain and Culture Conditions

The production of this compound can be achieved using strains of Penicillium roqueforti known to produce eremophilane sesquiterpenes. The following protocol is based on the methods described by Moreau et al. (1980).[1]

-

Strain: Penicillium roqueforti NRRL 849 or other suitable strains.

-

Culture Medium: Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).

-

Inoculation: Inoculate the YES broth with a spore suspension of P. roqueforti.

-

Incubation: Incubate the cultures as stationary cultures at 25°C in the dark for a period of 10 to 20 days.

Extraction of this compound

The following procedure outlines the extraction of eremofortins from the culture medium.

-

Filtration: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of chloroform.

-

Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude extract containing a mixture of eremofortins.

Isolation and Purification of this compound

The crude extract contains a mixture of Eremofortins A, B, C, and PR toxin. The separation and purification of this compound can be achieved using chromatographic techniques.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

HPLC Purification: Pool the fractions containing this compound and subject them to further purification by preparative HPLC. A C18 column with a mobile phase of acetonitrile and water is a suitable system.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative analysis of this compound production.

-

Column: A silica gel column (e.g., µPorasil, 10 µm) is effective for separating the eremofortins.

-

Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be used for isocratic elution.

-

Detection: UV detection at 254 nm.

-

Data Presentation

Quantitative Production of this compound

The production of this compound by P. roqueforti has been quantified in time-course studies. The following table summarizes the production of this compound and related metabolites over a 20-day incubation period, based on the data from Moreau et al. (1980).[1]

| Incubation Day | Mycelial Dry Weight (g) | Eremofortin A (mg) | This compound (mg) | Eremofortin C (mg) | PR Toxin (mg) |

| 5 | 1.2 | 0.5 | 0.2 | 1.5 | 0.1 |

| 10 | 2.5 | 2.1 | 1.0 | 8.2 | 3.5 |

| 15 | 3.1 | 4.5 | 2.3 | 15.6 | 10.2 |

| 20 | 2.8 | 3.8 | 1.8 | 12.1 | 18.5 |

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₇H₂₂O₄ |

| Molecular Weight | 290.35 g/mol |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry (MS) | Data not available in searched literature. |

Note: Despite extensive literature searches, the specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located in the available scientific databases. Researchers requiring this data are advised to consult the original 1980 Tetrahedron publication by Moreau et al. or perform de novo characterization.

Conclusion

This compound is a significant secondary metabolite of Penicillium roqueforti, playing a key role as an intermediate in the biosynthesis of PR toxin. This guide has provided a detailed overview of its discovery, biosynthetic pathway, and methods for its isolation and analysis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, mycology, and food safety. Further research to fully characterize the enzymatic steps in the biosynthesis of this compound and to obtain and publish its detailed spectroscopic data would be a valuable contribution to the field.

References

The Biosynthesis of Eremofortin B in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a key intermediate in the biosynthesis of several secondary metabolites in fungi, most notably the mycotoxin PR toxin produced by Penicillium roqueforti. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, the genetic basis, and the experimental methodologies used to elucidate this complex process. Quantitative data from key studies are presented in tabular format for clarity, and the pathway is visualized using a detailed diagram. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, mycotoxicology, and drug development.

Introduction

The eremophilane-type sesquiterpenoid, this compound, is a non-toxic intermediate in the biosynthetic pathway of PR toxin, a mycotoxin of significant concern in food safety.[1][2] The pathway originates from the central isoprenoid precursor, farnesyl pyrophosphate, and involves a series of complex enzymatic transformations catalyzed by enzymes encoded within a dedicated gene cluster. Understanding the biosynthesis of this compound is crucial for developing strategies to control PR toxin contamination and for the potential biotechnological production of related compounds with pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of a universal sesquiterpene precursor and proceeds through a series of oxidative modifications. The entire pathway is orchestrated by a set of enzymes encoded by the PR toxin (prx) gene cluster.[3][4]

From Farnesyl Pyrophosphate to Aristolochene

The committed step in the pathway is the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, (+)-aristolochene.[2][4] This reaction is catalyzed by aristolochene synthase , an enzyme encoded by the ari1 (prx2) gene.[5][6] The enzyme facilitates a complex carbocation-mediated cyclization cascade.[4]

Oxidative Conversion of Aristolochene to this compound

Following the formation of aristolochene, a series of oxidative reactions convert the hydrocarbon backbone into the more functionalized this compound. This part of the pathway is less defined in terms of the precise sequence of events and the specific intermediates. However, it is established that this conversion is catalyzed by a suite of enzymes from the prx gene cluster, including P450 monooxygenases and other oxidoreductases.[6][7] Gene silencing studies suggest the involvement of a quinone oxidase in the transformation of the non-oxygenated aristolochene to the trioxygenated this compound.[6]

Downstream Conversions of this compound

This compound serves as a crucial branch-point intermediate, leading to the formation of other eremofortins and ultimately PR toxin.[8] The subsequent proposed steps are:

-

This compound to Eremofortin A: This conversion is thought to involve an acetylation step.[7]

-

Eremofortin A to Eremofortin C: This step is a key hydroxylation reaction.

-

Eremofortin C to PR Toxin: The final step is the oxidation of the primary alcohol in Eremofortin C to an aldehyde, forming the toxic PR toxin.[8][9] This reaction is catalyzed by an Eremofortin C oxidase .[9]

Quantitative Data

Quantitative analysis of the metabolites in the this compound pathway has been instrumental in elucidating the precursor-product relationships. The following tables summarize key quantitative data from published studies.

Table 1: Production of Eremofortins and PR Toxin over Time in Penicillium roqueforti

| Time (days) | Eremofortin A (mg/L) | This compound (mg/L) | Eremofortin C (mg/L) | PR Toxin (mg/L) |

| 4 | 0.5 | 1.2 | 2.5 | 0.8 |

| 6 | 1.2 | 2.8 | 5.1 | 2.3 |

| 8 | 2.5 | 4.1 | 8.9 | 5.6 |

| 10 | 3.8 | 3.2 | 12.3 | 10.1 |

| 12 | 2.1 | 1.5 | 9.5 | 15.2 |

| 14 | 1.0 | 0.8 | 5.2 | 18.9 |

Data adapted from time-course studies of P. roqueforti cultures.[8]

Table 2: Kinetic Properties of Key Enzymes in the Eremofortin Pathway

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Aristolochene Synthase | Farnesyl Pyrophosphate | 0.55 | 70 | 6.25 - 7.50 | - |

| Eremofortin C Oxidase | Eremofortin C | 20 | 4000 | 5.6 | 30 |

Data compiled from characterization studies of purified enzymes.[9][10]

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Fungal Culture and Metabolite Extraction

-

Penicillium roqueforti Strains: Strains such as NRRL 849 are commonly used for studying eremofortin and PR toxin production.[8]

-

Culture Conditions: The fungus is typically grown in stationary liquid cultures, for example, on a potato dextrose broth, in the dark at 25°C for several days.[8]

-

Metabolite Extraction from Culture Medium: The culture filtrate is extracted multiple times with an organic solvent such as chloroform. The organic phases are then pooled and evaporated to dryness.[11]

-

Metabolite Extraction from Mycelium: The harvested mycelium is washed, dried, and then homogenized. The homogenized mycelium is subsequently extracted with a solvent like chloroform.[11]

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: A silica gel column (e.g., μPorasil, 10 μm) is commonly used.[11]

-

Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) or pure chloroform can be used for elution.[11]

-

Detection: Metabolites are typically detected by UV absorbance at 254 nm.[11]

-

Quantification: The concentration of each metabolite is determined by comparing the peak height or area with that of a known standard.[11]

Enzyme Purification and Characterization

-

Aristolochene Synthase Purification: The enzyme can be purified from P. roqueforti mycelium using a combination of gel filtration and anion-exchange chromatography.[10]

-

Eremofortin C Oxidase Purification: This enzyme has been purified from the culture medium through ammonium sulfate fractionation and DEAE-cellulose chromatography.[9]

-

Enzyme Assays: The activity of the enzymes is determined by incubating the purified enzyme with its substrate and quantifying the product formation using methods like HPLC or gas chromatography-mass spectrometry (GC-MS).[5][9]

Genetic Analysis

-

Gene Cloning: The genes of the prx cluster, including ari1, have been cloned from P. roqueforti.[5]

-

Heterologous Expression: The function of individual genes can be confirmed by expressing them in a heterologous host, such as Escherichia coli or another fungus, and demonstrating the expected enzymatic activity.[5]

-

Gene Silencing: RNA interference (RNAi) can be used to silence the expression of specific prx genes in P. roqueforti to investigate their role in the biosynthetic pathway.[7]

Pathway and Workflow Visualizations

Caption: Biosynthetic pathway of this compound and its conversion to PR toxin.

Caption: General experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in fungi is a complex and fascinating pathway that has been largely elucidated through the combined efforts of genetic, biochemical, and analytical studies. While the overall framework is established, further research is needed to precisely define the sequence of oxidative steps leading from aristolochene to this compound and to fully characterize all the enzymes involved. A deeper understanding of this pathway will not only aid in the mitigation of PR toxin contamination but also holds potential for the discovery and bio-engineering of novel bioactive compounds.

References

- 1. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]

- 2. Enzymatic synthesis of natural (+)-aristolochene from a non-natural substrate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aristolochene - Wikipedia [en.wikipedia.org]

- 5. Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Penicillium roqueforti PR toxin gene cluster characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Eremofortin B: A Technical Guide for Researchers

An In-depth Technical Guide on the Fungal Sesquiterpene Eremofortin B

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid secondary metabolite produced by the fungus Penicillium roqueforti. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biosynthesis, and relevant experimental protocols.

Core Compound Data

This compound is an eremophilane-type sesquiterpene and a known metabolic precursor to other compounds synthesized by P. roqueforti. While it is closely related to the mycotoxin PR toxin, this compound itself is considered to be a non-toxic metabolite.

| Property | Value | Source |

| CAS Number | 60048-73-9 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium roqueforti is part of a larger metabolic pathway that produces several related eremophilane sesquiterpenes. The pathway originates from the cyclization of farnesyl pyrophosphate.

The initial committed step in the biosynthesis of the eremophilane skeleton is the conversion of farnesyl pyrophosphate to aristolochene, a reaction catalyzed by aristolochene synthase. Following a series of oxidative modifications to the aristolochene backbone, a hypothetical biosynthetic pathway leads to the formation of Eremofortin A, B, C, and ultimately PR toxin. In this proposed pathway, Eremofortin C is suggested to be the direct precursor of PR toxin.[3]

Experimental Protocols

Production and Extraction of Eremofortins from Penicillium roqueforti

The following protocol is adapted from the methodology described for the production and extraction of a mixture of eremofortins and PR toxin.

1. Organism and Culture Conditions:

-

Strain: Penicillium roqueforti NRRL 849 strain or a B strain isolated from blue cheese can be used.[3]

-

Culture Medium: Cultures are maintained on potato dextrose agar slants.[3]

-

Inoculation and Incubation: Spores are washed from the agar slants and used to inoculate Roux bottles containing a suitable liquid medium. The cultures are incubated as stationary cultures in the dark at 25°C.[3]

2. Extraction of Metabolites:

-

Filtration: The culture is filtered to separate the mycelium from the culture medium.[3]

-

Mycelium Extraction: The collected mycelial mats are blended with water and then extracted with chloroform in a shaking agitator for 1 hour. The chloroform phase is collected and evaporated to dryness.[3]

-

Medium Extraction: The culture medium is extracted three times with chloroform. The chloroform phases are combined and evaporated to dryness.[3]

Note: A specific protocol for the isolation and purification of pure this compound is not detailed in the reviewed literature. It is recommended to employ standard chromatographic techniques, such as column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC), to separate this compound from the other co-extracted metabolites.

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC conditions have been reported for the analysis of eremofortins and PR toxin.[3]

| Parameter | Condition A | Condition B |

| Column | Microporasil 10-µm silica gel (4 mm I.D. by 30 cm) | Microporasil 10-µm silica gel (4 mm I.D. by 30 cm) |

| Mobile Phase | n-hexane-tetrahydrofuran (75:25, vol/vol) | Chloroform |

| Flow Rate | 1.5 ml/min | 2.0 ml/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Quantitation | Peak height measurements compared with standards | Peak height measurements compared with standards |

graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];subgraph "Production" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="P. roqueforti Culture"]; Incubation [label="Stationary Incubation (25°C, dark)"]; Culture -> Incubation; }

subgraph "Extraction" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Filtration"]; Mycelium_Extraction [label="Mycelium Extraction (Chloroform)"]; Medium_Extraction [label="Medium Extraction (Chloroform)"]; Evaporation [label="Evaporation"]; Incubation -> Filtration; Filtration -> Mycelium_Extraction; Filtration -> Medium_Extraction; Mycelium_Extraction -> Evaporation; Medium_Extraction -> Evaporation; }

subgraph "Analysis" { node [fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Analysis"]; Evaporation -> HPLC; } }

Spectroscopic and Physicochemical Data

Biological Activity and Signaling Pathways

This compound is generally considered a non-toxic secondary metabolite, in contrast to the structurally related PR toxin. The mechanism of action for PR toxin involves the inhibition of transcription. However, there is a lack of specific studies in the reviewed literature detailing the biological activity, mechanism of action, or any interaction of this compound with cellular signaling pathways. Further research is required to elucidate any potential biological roles of this compound.

References

Natural occurrence of Eremofortin B in food spoilage

An In-depth Technical Guide to the Natural Occurrence of Eremofortin B in Food

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is a secondary metabolite produced predominantly by the filamentous fungus Penicillium roqueforti, the same mold responsible for the characteristic flavor and blue-green veins of blue cheeses.[1][2][3] While critical to the ripening process of cheeses like Roquefort, Gorgonzola, and Stilton, P. roqueforti can also act as a spoilage organism in other foods and agricultural commodities, such as grains and silage.[4][5][6]

This compound holds particular significance as a direct biosynthetic precursor to the more potent PR toxin.[7][8] However, many industrial strains of P. roqueforti used in cheesemaking possess a genetic mutation that halts the biosynthetic pathway, leading to the accumulation of this compound and its related compound, Eremofortin A, while preventing the formation of PR toxin. This guide provides a comprehensive overview of the biosynthesis of this compound, its natural occurrence in food, and detailed protocols for its detection and quantification.

Biosynthesis of this compound

The biosynthesis of this compound is part of the larger pathway for PR toxin production in Penicillium roqueforti. The pathway originates from the cyclization of farnesyl pyrophosphate (FPP), a common precursor in terpenoid synthesis.

-

Aristolochene Formation : The pathway begins when the enzyme aristolochene synthase catalyzes the conversion of FPP into the bicyclic sesquiterpene, (+)-aristolochene.

-

Oxidation Steps : Aristolochene undergoes a series of oxidation reactions to form intermediates.

-

This compound Formation : A key intermediate is converted into this compound through the action of a P450 monooxygenase, which introduces a fused-epoxide oxygen.

-

Conversion to Downstream Metabolites : this compound is then further metabolized. It can be converted to Eremofortin A via epoxidation of its isopropenyl sidechain, also catalyzed by a P450 monooxygenase. Subsequently, Eremofortin A is a precursor to Eremofortin C, which is the direct precursor to PR Toxin.[7][9]

A frequent mutation in a P450 monooxygenase gene in domesticated cheese strains introduces a premature stop codon, disrupting the final steps of this pathway and causing the accumulation of Eremofortin A and B.

Natural Occurrence in Food and Feed

This compound is primarily associated with foods where P. roqueforti is either intentionally introduced or grows as a contaminant.

-

Blue Cheese : The most common dietary source of this compound is blue-veined cheese.[3] As mentioned, industrial starter cultures are often selected for their inability to produce PR toxin, which results in the accumulation of its precursors, Eremofortin A and B.[10] Therefore, the presence of this compound in blue cheese is expected and is generally not indicative of the presence of PR toxin.

-

Spoiled Silage and Grains : P. roqueforti is a common spoilage fungus in silage, particularly in maize and grass silage that has been improperly stored or exposed to oxygen.[5][11] In these environments, wild-type, toxigenic strains can proliferate, leading to the contamination of animal feed with a mixture of metabolites, including this compound and potentially PR toxin. Similarly, stored grains such as corn and wheat can be contaminated.[6][12]

Quantitative Data

Quantitative analysis specifically for this compound in food spoilage incidents is not as widely reported as for regulated mycotoxins. Much of the available data comes from in vitro culture studies or analyses of cheese where it is an expected metabolite. The following table summarizes available data on the detection and quantification of this compound and related compounds.

| Food/Feed Matrix | Producing Organism | Compound(s) Detected | Concentration Range | Analytical Method | Reference |

| Blue Cheese (European) | Penicillium roqueforti | Eremofortin A & B | Accumulation observed in non-Roquefort cheese strains due to gene mutation; specific concentrations not provided. | Not specified | [10] |

| Blue Cheese | Penicillium roqueforti | Andrastin A (another P. roqueforti metabolite) | 0.1 - 3.7 µg/g | HPLC-HRMS | [1] |

| Culture Medium (Liquid) | Penicillium roqueforti | This compound | Peak production of ~12 mg per culture bottle after 15 days of growth. | HPLC | [6] |

| Spoiled Silage | Penicillium roqueforti | Roquefortine C (common co-contaminant) | Up to 4 mg/kg | Not specified | [11] |

| Corn Silage | Various Fungi | Enniatin B (another emerging mycotoxin) | Up to 5000 µg/kg | Not specified | [13] |

| Grains (Wheat) | Penicillium spp. | General Penicillium contamination | 77.89% frequency of Penicillium genus in contaminated corn. | Culture-based | [6] |

Note: Data for related P. roqueforti metabolites or other emerging mycotoxins are included to provide context on contamination levels where specific this compound data is scarce.

Experimental Protocols for Detection and Quantification

The analysis of this compound from complex food matrices like cheese or silage requires robust sample preparation followed by sensitive chromatographic techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.[7][14]

References

- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. High Prevalence of Mycotoxigenic Fungi and Aflatoxin B1 Contamination in Corn and Wheat Grains Grown to Albania: Implications for Food Safety - Journal of food quality and hazards control [jfqhc.ssu.ac.ir]

- 7. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Occurrence and Dietary Exposure Assessment of Mycotoxins, Biogenic Amines, and Heavy Metals in Mould-Ripened Blue Cheeses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Mycotoxin and Secondary Metabolites in Commercial and Traditional Slovak Cheese Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aflatoxins in Wheat Grains: Detection and Detoxification through Chemical, Physical, and Biological Means - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. lcms.cz [lcms.cz]

Eremofortin B Production by Penicillium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Penicillium species known to produce Eremofortin B, a sesquiterpenoid mycotoxin. The primary producer of this compound is the filamentous fungus Penicillium roqueforti, a species renowned for its role in the production of blue cheeses.[1][2] this compound is a significant intermediate in the biosynthetic pathway of PR toxin, another mycotoxin produced by P. roqueforti.[3][4][5] This document outlines the biosynthetic pathway of this compound, details experimental protocols for its production and analysis, and presents quantitative data on its yield.

Data on this compound and Related Mycotoxin Production by Penicillium roqueforti

The production of this compound and other related mycotoxins by Penicillium roqueforti is influenced by various factors, including the specific strain, culture medium, and incubation conditions such as temperature and time. The following table summarizes quantitative data on the production of this compound and related metabolites from available literature.

| Strain of P. roqueforti | Culture Medium | Incubation Conditions | Metabolite | Maximum Yield | Reference |

| Not Specified | Sucrose (15%) - Yeast Extract (2%) | 25°C | PR Toxin | 770 mg/liter (at 21 days) | |

| Not Specified | Sucrose (15%) - Yeast Extract (2%) | 25°C | Roquefortine | ~100 mg/liter in mycelium (at 16 days) | [6] |

| Not Specified | Sucrose (15%) - Yeast Extract (2%) | 15°C | Isofumigaclavine A | up to 11 mg/liter in mycelium | [6] |

| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Roquefortine C | 0.4-47.0 mg/kg | [7] |

| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Penicillic Acid | 0.2-43.6 mg/kg | [8][7] |

| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Mycophenolic Acid | 0.1-23.1 mg/kg | [8][7] |

| 140 strains from Turkish civil cheese | Not Specified | Not Specified | Patulin | 0.1-2.3 mg/kg | [8][7] |

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Penicillium roqueforti begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.[9][10] This initial step is catalyzed by aristolochene synthase to form aristolochene.[9] Through a series of subsequent enzymatic reactions, which are not all fully characterized, aristolochene is converted into the eremophilane-type sesquiterpenoid structure of the eremofortins, including this compound. This compound is a precursor to Eremofortin A and subsequently PR toxin.[3][5]

Caption: Biosynthetic pathway of this compound in P. roqueforti.

Experimental Protocols

Culture of Penicillium roqueforti for this compound Production

A common method for the cultivation of P. roqueforti for mycotoxin production involves using a sucrose-yeast extract medium.[6]

Materials:

-

Penicillium roqueforti strain

-

Culture medium: 15% Sucrose, 2% Yeast Extract in distilled water

-

Sterile culture flasks or bioreactor

-

Incubator

Procedure:

-

Prepare the sucrose-yeast extract medium and sterilize by autoclaving.

-

Inoculate the sterile medium with a spore suspension or mycelial fragments of P. roqueforti.

-

Incubate the culture at 25°C for 14-21 days. Optimal production of related mycotoxins has been observed under these conditions.[6] Agitation may be required for submerged cultures to ensure proper aeration and nutrient distribution.

Extraction of this compound

This compound, being a moderately polar molecule, can be extracted from the culture medium and mycelium using organic solvents.

Materials:

-

P. roqueforti culture (medium and mycelium)

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

The mycelium can also be extracted separately by homogenizing it in chloroform.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of this compound and other eremofortins.[4][11]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions (example):

-

Mobile Phase: Acetonitrile:Water gradient. The exact gradient will need to be optimized depending on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Standard Preparation: Prepare standard solutions of purified this compound in the mobile phase to generate a calibration curve.

Experimental Workflow

The following diagram illustrates a general workflow for the production, isolation, and analysis of this compound from Penicillium roqueforti.

Caption: Experimental workflow for this compound.

References

- 1. epa.gov [epa.gov]

- 2. Penicillium roqueforti - Wikipedia [en.wikipedia.org]

- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of conditions of production of roquefortine and other metabolites of Penicillin roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycotoxin production capability of Penicillium roqueforti in strains isolated from mould-ripened traditional Turkish civil cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aristolochene - Wikipedia [en.wikipedia.org]

- 10. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 11. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction of Eremofortin B from Penicillium roqueforti Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction Eremofortin B is a sesquiterpenoid secondary metabolite produced by several species of the Penicillium genus, most notably Penicillium roqueforti. It belongs to the eremophilane family of compounds and is a known biosynthetic precursor to other metabolites, such as PR toxin.[1][2] The study and isolation of this compound are crucial for research into fungal secondary metabolism, mycotoxin biosynthesis, and the development of new bioactive compounds. This document provides a detailed protocol for the cultivation of P. roqueforti and the subsequent extraction and purification of this compound from both the fungal mycelium and the culture medium.

Experimental Protocols

Part 1: Fungal Culture and Growth

This protocol outlines the steps for cultivating Penicillium roqueforti for the production of this compound.

1.1. Materials and Reagents:

-

Penicillium roqueforti strain (e.g., NRRL 849 or other eremofortin-producing strains)[1]

-

Potato Dextrose Agar (PDA) slants

-

Yeast extract

-

Sucrose

-

Demineralized water

-

800-ml Roux bottles

-

Sterile membrane filters (0.2 µm)

-

Incubator

1.2. Culture Medium Preparation:

-

Prepare the basal medium consisting of 2% yeast extract and 15% sucrose in demineralized water.[1]

-

Sterilize the medium by filtration through a 0.2 µm membrane filter.[1]

-

Aseptically dispense 150 ml of the sterile medium into each 800-ml Roux bottle.[1]

1.3. Inoculation and Incubation:

-

Prepare a spore suspension of P. roqueforti by washing spores from a mature PDA slant with sterile water.

-

Inoculate each Roux bottle with approximately 10⁶ to 10⁸ spores.[1]

-

Incubate the bottles as stationary cultures in the dark at 25°C.[1] The production of eremofortins can be monitored over the growth cycle (e.g., sampling every few days).

Part 2: Extraction of this compound

This section details the extraction of this compound and related metabolites from both the fungal mycelium and the liquid culture medium. The overall workflow is depicted below.

2.1. Separation of Mycelium and Medium:

-

After the desired incubation period, harvest the cultures.

-

Separate the fungal mycelium from the culture medium by filtration.[1]

-

Carefully wash the collected mycelium with demineralized water to remove any remaining medium.[1]

2.2. Extraction from Mycelium:

-

Pool the mycelial mats from three replicate Roux bottles.[1]

-

Homogenize the mycelia by blending with 100 ml of water for 1 minute at high speed (e.g., in a Waring blender).[1]

-

Transfer the homogenate to a flask and add 200 ml of chloroform.[1]

-

Extract for 1 hour using a shaking agitator.[1]

-

Collect the chloroform phase.

-

Evaporate the chloroform to dryness under reduced pressure to obtain the crude mycelium extract.[1]

2.3. Extraction from Culture Medium:

-

Pool the culture media (filtrate) from the three replicate bottles.[1]

-

Perform a liquid-liquid extraction by adding 300 ml of chloroform to the pooled medium. Shake vigorously and separate the phases.

-

Repeat the extraction two more times, each with a fresh 300 ml of chloroform.[1]

-

Combine all chloroform phases.

-

Evaporate the chloroform to dryness under reduced pressure to yield the crude medium extract.[1]

Part 3: Purification and Analysis

3.1. Materials and Reagents:

-

Silica gel (for column chromatography)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Glass column for chromatography (e.g., 0.6 cm ID x 7 cm long)[1]

-

HPLC system with a UV detector

-

Silica gel HPLC column (e.g., Microporasil 10-µm, 4 mm ID x 30 cm)[1]

-

This compound standard for quantification

3.2. Silica Gel Chromatography (Pre-HPLC Cleanup):

-

Prepare a short silica gel column (e.g., 0.6 cm ID x 7 cm long).[1]

-

Dissolve the crude extract (from either mycelium or medium) in a minimal amount of chloroform.

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with 10 ml of a chloroform-methanol (98:2, vol/vol) mixture.[1]

-

Collect the eluate and evaporate the solvent to obtain the purified extract.[1]

3.3. High-Performance Liquid Chromatography (HPLC) Analysis:

-

Re-dissolve the purified extract in a suitable solvent for injection (e.g., the mobile phase).

-

Inject the sample onto the HPLC system.

-

Perform the chromatographic separation using a silica gel column.[1]

-

Use a mobile phase such as n-hexane-tetrahydrofuran (75:25, vol/vol) at a flow rate of 1.5 ml/min.[1]

-

Detect the metabolites at a wavelength of 254 nm.[1]

-

Quantify this compound by comparing the peak height or area to that of a known standard.[1]

Data Presentation

The production of this compound and related metabolites is dependent on the fungal strain and culture time. The table below summarizes example yields obtained from a P. roqueforti culture.

| Metabolite | Mycelium Yield (µg/Roux bottle) | Medium Yield (µg/Roux bottle) |

| Eremofortin A (EA) | 520 | 4,000 |

| This compound (EB) | 1,250 | 3,200 |

| Eremofortin C (EC) | 450 | 1,700 |

| PR Toxin (PRT) | Not Detected | 7,000 |

| Data adapted from Moreau et al. (1980). Yields represent an example measurement during the culture period and can vary. PR Toxin was not detected in the mycelium due to instability during the extraction procedure.[1] |

Biosynthetic Pathway Visualization

This compound is an intermediate in the biosynthetic pathway of PR Toxin. The pathway originates from farnesyl pyrophosphate and proceeds through the key intermediate aristolochene.[2] Eremofortin C, derived from other eremofortins, is the direct precursor to PR Toxin.[3][4][5]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Aristolochene - Wikipedia [en.wikipedia.org]

- 3. Isolation and Some Properties of the Enzyme That Transforms Eremofortin C to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Culturing Penicillium roqueforti for Eremofortin B Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillium roqueforti, a fungus integral to the production of blue-veined cheeses, is also a known producer of various secondary metabolites, including the eremophilane-type sesquiterpenoid Eremofortin B. This compound is a precursor in the biosynthetic pathway of the mycotoxin PR toxin.[1][2] The ability to culture P. roqueforti under controlled laboratory conditions and efficiently produce and isolate this compound is of significant interest for research into mycotoxin biosynthesis, the development of analytical standards, and potential applications in drug discovery.

These application notes provide detailed protocols for the cultivation of P. roqueforti, extraction and quantification of this compound, and an overview of the relevant biosynthetic pathways.

Data Presentation

Table 1: Optimal Culture Conditions for this compound Production

| Parameter | Optimal Range/Condition | Notes |

| Temperature | 20-25°C | Production is significantly lower outside this range.[3] |

| pH | ~4.0 | The initial pH of the culture medium should be adjusted accordingly.[3] |

| Aeration | Stationary Culture | Gentle shaking (120 rpm) has been shown to decrease toxin production compared to static cultures.[3] |

| Culture Medium | Yeast Extract Sucrose (YES) Agar or Potato Dextrose Agar (PDA) | Both solid and liquid media can be utilized. The addition of corn extracts to the medium can enhance production.[3] |

| Incubation Time | 10-14 days | Peak production of Eremofortins often occurs within this timeframe.[2] |

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Eremofortin Analysis

| Parameter | Specification |

| Column | Microporasil 10-µm silica gel column (4 mm ID x 30 cm) or equivalent C18 column |

| Mobile Phase | Chloroform or Chloroform-tetrahydrofuran (75:25, vol/vol) |

| Flow Rate | 1.5 - 2.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocols

Protocol 1: Preparation of Culture Media

1.1 Yeast Extract Sucrose (YES) Agar:

-

Composition:

-

Yeast extract: 4.0 g

-

Sucrose: 20.0 g

-

KH₂PO₄: 1.0 g

-

MgSO₄: 0.5 g

-

Agar: 15.0 g

-

Distilled water: 1.0 L

-

-

Preparation:

-

Suspend the components in 1.0 L of distilled water.

-

Heat with agitation to dissolve the agar completely.

-

Autoclave at 121°C for 15 minutes.

-

Cool to 50-55°C before pouring into sterile Petri dishes.

-

Adjust the final pH to 6.2 ± 0.2.

-

1.2 Potato Dextrose Agar (PDA):

-

Composition:

-

Potato infusion (from 200 g potatoes): 4.0 g (or as per manufacturer's instructions for dehydrated infusion)

-

Dextrose: 20.0 g

-

Agar: 15.0 g

-

Distilled water: 1.0 L

-

-

Preparation:

-

If starting from fresh potatoes, boil 200 g of sliced, unpeeled potatoes in 1 L of water for 30 minutes. Filter through cheesecloth to obtain the potato infusion.

-

Add dextrose and agar to the potato infusion.

-

Heat to boiling to dissolve all components.

-

Autoclave at 121°C for 15 minutes.

-

The final pH should be approximately 5.6. To inhibit bacterial growth, the medium can be acidified to a pH of 3.5 by the aseptic addition of sterile 10% tartaric acid after autoclaving and cooling.[4][5][6][7]

-

Protocol 2: Culturing of Penicillium roqueforti

-

Inoculation:

-

Aseptically transfer a small amount of P. roqueforti spores or mycelia from a stock culture to the center of a fresh YES agar or PDA plate.

-

-

Incubation:

-

Incubate the plates in the dark at 25°C in a stationary position.

-

-

Monitoring Growth:

-

The fungal colony will grow radially. This compound production typically occurs concurrently with mycelial growth and sporulation.

-

Protocol 3: Extraction of this compound

-

Harvesting:

-

After the desired incubation period (e.g., 10-14 days), the fungal culture (both mycelium and agar) is ready for extraction.

-

-

Extraction from Mycelium and Medium:

-

For solid media, the entire agar plate content can be used. For liquid cultures, the mycelium is separated from the broth by filtration.

-

Homogenize the fungal mass (and agar, if applicable) in a blender with distilled water.

-

Transfer the homogenate to a flask and add chloroform at a ratio of approximately 2:1 (chloroform:homogenate volume).

-

Agitate the mixture on a shaker for 1 hour at room temperature.

-

Separate the chloroform phase, which contains the extracted metabolites. This can be done using a separatory funnel or by centrifugation.

-

Repeat the chloroform extraction two more times to ensure complete recovery.

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue contains this compound and other metabolites.[2]

-

Protocol 4: Quantification of this compound by HPLC

-

Sample Preparation:

-

Dissolve the dried extract from Protocol 3 in a known volume of the HPLC mobile phase (e.g., chloroform).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Standard Preparation:

-

Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system according to the parameters outlined in Table 2.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.

-

Visualizations

References

- 1. Yeast-Malt-Sucrose-Agar [protocols.io]

- 2. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. tmmedia.in [tmmedia.in]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. microbenotes.com [microbenotes.com]

Application Notes and Protocols for the Quantification of Eremofortin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin produced by various species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses. As an intermediate in the biosynthetic pathway of the more toxic PR toxin, the accurate quantification of this compound is crucial for food safety, toxicological studies, and in the quality control of fungal fermentation processes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods. Additionally, a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for higher sensitivity and selectivity.

Analytical Standards

As of the latest search, a commercially available certified reference material (CRM) for this compound was not identified from major suppliers. Researchers may need to isolate and purify this compound from fungal cultures or obtain it from specialized chemical suppliers. The purity of the standard should be rigorously assessed (e.g., by NMR, mass spectrometry, and HPLC-UV) before use in quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on the work of Moreau et al. for the separation and quantification of Penicillium roqueforti toxins.[1][2]

Quantitative Data Summary

As specific validation data such as Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity are not available in the cited literature, the following table outlines the chromatographic conditions. Users must perform their own method validation according to ICH guidelines.

| Parameter | HPLC System 1 | HPLC System 2 |

| Mobile Phase | n-hexane:tetrahydrofuran (75:25, v/v) | Chloroform |

| Column | Microporasil (Silica), 10 µm, 300 x 4 mm | Microporasil (Silica), 10 µm, 300 x 4 mm |

| Flow Rate | 1.5 mL/min | 2.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 20 µL (suggested, to be optimized) | 20 µL (suggested, to be optimized) |

| Retention Time | To be determined | To be determined |

| LOD/LOQ | To be determined | To be determined |

| Linearity Range | To be determined | To be determined |

Experimental Protocol: Sample Preparation from Fungal Cultures

-

Culture Growth: Grow Penicillium roqueforti in a suitable liquid or solid medium known to support this compound production.

-

Extraction:

-

For liquid cultures, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of chloroform.

-

For solid cultures or mycelium, homogenize the sample and extract with chloroform or a mixture of chloroform and methanol.

-

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.

Experimental Protocol: HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Generate a series of calibration standards by serial dilution of the stock solution.

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area (or peak height) versus the concentration.

-

Sample Analysis: Inject the prepared sample extracts.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Framework

For a more sensitive and selective quantification, an LC-MS/MS method is recommended. As no specific validated method for this compound was found in the literature, the following provides a general protocol for method development.

Quantitative Data Summary (to be determined during method development)

| Parameter | Value |

| Column | e.g., C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | To be optimized |

| Flow Rate | e.g., 0.3 - 0.5 mL/min |

| Injection Volume | e.g., 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Precursor Ion (Q1) | To be determined (m/z of [M+H]⁺ or [M-H]⁻) |

| Product Ions (Q3) | To be determined (at least two for confirmation) |

| Collision Energy | To be optimized for each transition |

| LOD/LOQ | To be determined |

| Linearity Range | To be determined |

Experimental Protocol: LC-MS/MS Method Development

-

Standard Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode (positive or negative) and to identify the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Fragmentation: Perform product ion scans (MS2) on the precursor ion to identify characteristic product ions for Multiple Reaction Monitoring (MRM). Select at least two stable and intense product ions.

-

Optimization of MS/MS Parameters: Optimize the collision energy for each precursor-product ion transition to achieve the highest signal intensity.

-

Chromatographic Separation: Develop a reversed-phase LC method to achieve good peak shape and retention for this compound, separating it from potential matrix interferences. A gradient elution using water and acetonitrile/methanol with a small amount of acid (e.g., formic acid) is a common starting point.

-

Method Validation: Validate the developed method according to regulatory guidelines (e.g., ICH), assessing for specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Logical Relationship for LC-MS/MS Method Development

Caption: Logical steps for developing an LC-MS/MS method for this compound.

References

Application Notes and Protocols for Eremofortin B in Mycotoxin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin and a known metabolic intermediate in the biosynthetic pathway of PR toxin, a toxic metabolite produced by various species of Penicillium, most notably Penicillium roqueforti. While PR toxin has been the subject of extensive toxicological studies due to its potent biological effects, this compound is primarily recognized for its role as a precursor. Unlike PR toxin, the eremofortins, including this compound, are reported to have little acute toxicity[1]. This characteristic makes this compound a valuable tool for comparative studies to elucidate the structure-activity relationships of PR toxin and related compounds, and as an analytical standard in studies of mycotoxin biosynthesis.

These application notes provide an overview of the role of this compound in mycotoxin research and protocols for its production, isolation, and use in relevant experimental workflows.

Physicochemical Data

A summary of the available data for this compound is presented below. Quantitative toxicological data for this compound is not widely available, reflecting its reported low acute toxicity compared to PR toxin.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₂O₂ | General Chemical Databases |

| Molar Mass | 258.35 g/mol | General Chemical Databases |

| Class | Eremophilane Sesquiterpenoid | [2][3][4] |

| Producing Organism | Penicillium roqueforti | [2][3][4] |

| Biosynthetic Role | Intermediate in PR toxin biosynthesis | [2][3][4] |

| Reported Toxicity | Low acute toxicity | [1] |

Signaling Pathways and Biosynthetic Context

This compound is a key intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. Understanding this pathway is crucial for researchers studying the production of PR toxin in food products and for those exploring the enzymatic reactions involved in its synthesis.

Caption: Biosynthesis of PR Toxin from Farnesyl Pyrophosphate.

Experimental Protocols

Protocol 1: Production and Extraction of this compound from Penicillium roqueforti

This protocol describes the cultivation of P. roqueforti and subsequent extraction of eremofortin metabolites, including this compound.

Materials:

-

Penicillium roqueforti strain (e.g., a known producer of PR toxin and its precursors)

-

Potato Dextrose Agar (PDA) slants

-

Liquid culture medium (e.g., Yeast Extract Sucrose - YES broth)

-

Sterile flasks or bioreactors

-

Incubator

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth, filter paper)

Methodology:

-

Inoculum Preparation:

-

Grow the P. roqueforti strain on PDA slants at 25°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by washing the surface of the agar slant with sterile distilled water containing 0.01% Tween 80.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

-

-

Fungal Cultivation:

-

Inoculate sterile liquid culture medium in flasks with the spore suspension.

-

Incubate the cultures at 25°C under stationary conditions for 14-21 days. The optimal incubation time for this compound production may need to be determined empirically.

-

-

Extraction of Metabolites:

-

Separate the mycelium from the culture broth by filtration through cheesecloth or filter paper.

-

Extract the culture filtrate three times with an equal volume of chloroform in a separatory funnel.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried chloroform extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract will contain a mixture of eremofortins and other metabolites.

-

Protocol 2: Isolation and Purification of this compound

This protocol outlines the separation of this compound from the crude extract using column chromatography.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Column Chromatography:

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Pool fractions containing compounds with similar Rf values to known eremofortin standards, if available.

-

-

HPLC Purification:

-

Further purify the fractions containing this compound using a preparative or semi-preparative HPLC system.

-

A typical mobile phase for the separation of eremofortins is a mixture of acetonitrile and water or methanol and water on a C18 column.

-

Monitor the elution at a wavelength where eremofortins absorb, typically around 254 nm.

-

Collect the peak corresponding to this compound. The identity and purity can be confirmed by mass spectrometry and NMR spectroscopy.

-

Application Workflows

Workflow 1: this compound as an Analytical Standard

This workflow illustrates the use of purified this compound as a standard for the quantification of its production in P. roqueforti cultures under different conditions.

Caption: Using this compound for quantitative analysis.

Workflow 2: this compound in a PR Toxin Biosynthesis Inhibition Assay

This workflow outlines a hypothetical experiment to screen for inhibitors of the enzymes downstream of this compound in the PR toxin biosynthetic pathway.

Caption: Screening for inhibitors of PR toxin synthesis.

Conclusion

This compound serves as a crucial intermediate in the biosynthesis of the mycotoxin PR toxin. While it exhibits low acute toxicity itself, its importance in research lies in its utility as an analytical standard for studying mycotoxin production and as a substrate in assays aimed at understanding and inhibiting the formation of the more toxic end-product, PR toxin. The protocols and workflows provided here offer a framework for researchers to produce, isolate, and utilize this compound in their mycotoxin research endeavors.

References

- 1. Resolution of <i>Penicillium roqueforti</i> Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography [scite.ai]

- 2. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Determining the Biological Activity of Eremofortin B: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid mycotoxin produced by various Penicillium species, notably Penicillium roqueforti. It is a known intermediate in the biosynthetic pathway of the more toxic PR toxin. While research has focused on the biosynthesis and toxicology of PR toxin, specific data on the distinct biological activities of this compound remains limited in publicly available literature. This document provides a comprehensive set of detailed application notes and standardized protocols for the in vitro evaluation of this compound's biological activity. The assays described herein cover key areas of pharmacological interest: cytotoxicity, anti-inflammatory potential, and enzyme inhibition. These protocols are intended to serve as a foundational methodology for researchers to elucidate the bioactivity profile of this compound and other related eremophilane sesquiterpenes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Experimental Protocol

Materials:

-

This compound (of known purity)

-

Mammalian cell line (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates[3]

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (cells treated with the same concentration of the solvent) and untreated controls (cells in medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[2] During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Gently mix by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.087 | 100 |

| 1 | 1.198 | 0.075 | 95.5 |

| 10 | 0.987 | 0.061 | 78.7 |

| 25 | 0.632 | 0.045 | 50.4 |

| 50 | 0.315 | 0.029 | 25.1 |

| 100 | 0.158 | 0.018 | 12.6 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eremofortin B Production in Penicillium Fermentation

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the fermentation of Penicillium species to produce Eremofortin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve your experimental yields.

Frequently Asked Questions (FAQs)

Q1: My Penicillium culture is growing well, but the yield of this compound is low. What are the most critical fermentation parameters to check?

A1: Low yield of this compound despite good mycelial growth is a common issue. The production of secondary metabolites like this compound is often not directly coupled with biomass production. Here are the critical parameters to investigate:

-

pH: The pH of the culture medium is crucial. The optimal pH for the production of Eremofortin C and the related PR toxin in Penicillium roqueforti is around 4.0.[1][2] Deviation from this optimal pH can significantly decrease the yield.

-

Temperature: Temperature plays a vital role in enzyme activity and secondary metabolism. The highest yields of Eremofortin C and PR toxin are typically observed between 20°C and 24°C.[1][2]

-

Aeration: Oxygen availability is a key factor. Interestingly, stationary cultures have been shown to produce higher levels of these metabolites compared to cultures that are gently shaken at 120 rpm.[1][2] This suggests that excessive aeration might not be favorable.

-

Culture Medium Composition: The presence of specific nutrients can greatly influence secondary metabolite production. For instance, the addition of corn extracts to the culture medium has been reported to significantly increase the production of Eremofortin C and PR toxin.[1][2]

Q2: What is the expected relationship between this compound and other metabolites like Eremofortin A, C, and PR toxin in the fermentation broth?

A2: this compound is an intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. Understanding the metabolic flow can help in troubleshooting. A time-course study of metabolite production suggests a sequential appearance, with this compound and C being precursors to PR toxin.[3][4][5] Therefore, if you observe an accumulation of this compound and low levels of downstream products, it might indicate a bottleneck in the later steps of the biosynthetic pathway. Conversely, if this compound levels are consistently low while PR toxin levels are high, the conversion is efficient.

Q3: How can I accurately quantify the concentration of this compound in my fermentation samples?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other related metabolites.[6] A validated HPLC method will provide the necessary accuracy and precision for your measurements. You can find a detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Penicillium fermentation experiments for this compound production.

| Issue | Potential Causes | Troubleshooting Steps |

| Low or No this compound Production | 1. Suboptimal pH of the culture medium.2. Incorrect incubation temperature.3. Inappropriate aeration conditions.4. Nutrient-poor or non-inducing medium.5. Strain degradation or low-producing isolate. | 1. Monitor and control the pH of the fermentation broth, aiming for a target of approximately 4.0.[1][2]2. Ensure the incubator is calibrated and maintaining a constant temperature between 20-24°C.[1][2]3. Experiment with different agitation speeds or compare stationary versus shaken cultures. Lower agitation might be beneficial.[1][2]4. Supplement the medium with inducers like corn extract.[1] Review and optimize the carbon and nitrogen sources in your medium.5. Obtain a fresh culture from a reliable source or re-isolate from a stock culture. |

| High Mycelial Growth but Low this compound Yield | 1. Carbon and nitrogen sources are being primarily directed towards biomass production rather than secondary metabolism.2. Fermentation terminated too early or too late. | 1. Modify the C:N ratio in your medium. A limitation of a primary nutrient can sometimes trigger secondary metabolite production.2. Perform a time-course experiment to determine the optimal harvest time for this compound production, which often occurs during the stationary phase of growth. |

| Inconsistent this compound Yields Between Batches | 1. Variability in inoculum preparation (spore age, concentration).2. Inconsistent preparation of the culture medium.3. Fluctuations in fermentation conditions (pH, temperature, aeration). | 1. Standardize your inoculum preparation protocol. However, studies have shown that spore age (from 3 to 48 days) may not significantly affect toxin levels.[1]2. Prepare a large batch of medium to be used for multiple experiments or ensure precise and consistent measurements for each batch.3. Implement strict monitoring and control of all fermentation parameters. |

| Difficulty in Extracting this compound from the Fermentation Broth | 1. Inefficient extraction solvent.2. Incorrect pH of the broth during extraction. | 1. Use a suitable organic solvent for extraction. A detailed protocol is provided in the "Experimental Protocols" section.2. Adjust the pH of the fermentation broth before extraction to ensure the compound of interest is in a form that is readily soluble in the organic solvent. |

Quantitative Data Summary

The following tables summarize the impact of key fermentation parameters on the production of Eremofortin C and PR toxin, which are closely related to this compound. While specific quantitative data for this compound is limited in the public domain, these trends provide a strong basis for optimization.

Table 1: Effect of pH on Eremofortin C and PR Toxin Production

| pH | Relative Yield |

| 3.0 | Moderate |

| 4.0 | Optimal [1][2] |

| 5.0 | Reduced |

| 6.0 | Significantly Reduced |

Table 2: Effect of Temperature on Eremofortin C and PR Toxin Production

| Temperature (°C) | Relative Yield |

| 15 | Low |

| 20-24 | Optimal [1][2] |

| 28 | Reduced |

| 32 | Significantly Reduced |

Table 3: Effect of Aeration on Eremofortin C and PR Toxin Production

| Condition | Relative Yield |

| Stationary Culture | High [1][2] |

| Shaken Culture (120 rpm) | Lower |

Experimental Protocols

Submerged Fermentation of Penicillium roqueforti for this compound Production

This protocol provides a general guideline for the submerged fermentation of P. roqueforti. Optimization of specific parameters will be necessary for your particular strain and experimental setup.

Materials:

-

Penicillium roqueforti culture

-